molecular formula C10H9NO B12315388 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile

2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile

Cat. No.: B12315388
M. Wt: 159.18 g/mol
InChI Key: SFWPXKOTKSAVCS-UHFFFAOYSA-N
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Description

2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile is a chemical compound with the molecular formula C10H9NO. It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile typically involves the reaction of salicylaldehyde with acetonitrile in the presence of a base. One common method involves the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that benzofuran derivatives can have therapeutic effects, making this compound a potential candidate for drug development.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile

InChI

InChI=1S/C10H9NO/c11-4-3-8-1-2-9-6-12-7-10(9)5-8/h1-2,5H,3,6-7H2

InChI Key

SFWPXKOTKSAVCS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)CC#N

Origin of Product

United States

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